2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to a class of benzofuropyrimidinone derivatives characterized by a fused benzofuran-pyrimidinone core. The structure features a 3-methylbutyl substituent at position 3 of the pyrimidinone ring and a 3-methylphenylacetamide group linked via a sulfanyl bridge. The 3-methylbutyl chain introduces lipophilicity, which may influence membrane permeability and pharmacokinetics, whereas the 3-methylphenyl group balances electron-donating properties and steric effects .
Properties
IUPAC Name |
2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)11-12-27-23(29)22-21(18-9-4-5-10-19(18)30-22)26-24(27)31-14-20(28)25-17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVRNIWUOJAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name : 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 344.47 g/mol
Structural Features
The compound features a benzofuro-pyrimidine core with a sulfanyl group and an acetamide moiety. This unique structural arrangement is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzofuro-pyrimidines exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: In Vitro Analysis
A notable study assessed the cytotoxic effects of the compound on human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Inhibition of angiogenesis |
These results suggest that the compound may induce apoptosis and inhibit angiogenesis, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro assays against various bacterial strains showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity, potentially useful in treating infections caused by resistant strains.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzyme Activity : The sulfanyl group may interact with thiol-containing enzymes, disrupting their function.
- DNA Interaction : The pyrimidine moiety can intercalate into DNA, leading to inhibition of replication and transcription processes.
Comparison with Similar Compounds
Benzofuropyrimidinone vs. Benzothienopyrimidinone
- Benzothieno[3,2-d]pyrimidinone (): Sulfur’s higher polarizability may enhance interactions with hydrophobic enzyme pockets.
- Benzothieno[2,3-d]pyrimidinone (): Structural isomerism (2,3-d vs. 3,2-d fusion) and a shorter ethyl substituent (vs. 3-methylbutyl in the target) reduce lipophilicity (molecular weight: 431.51 vs. ~470–490 for the target) .
Pyrido[2,3-d]pyrimidinone (–7)
Pyridine-fused cores (e.g., VUF10474 in ) exhibit distinct electronic profiles due to nitrogen’s electronegativity. These compounds often target chemokine receptors (e.g., CXCR3), highlighting scaffold-dependent selectivity .
Substituent Effects on Acetamide Moieties
Alkyl Chain Modifications on Pyrimidinone Ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
